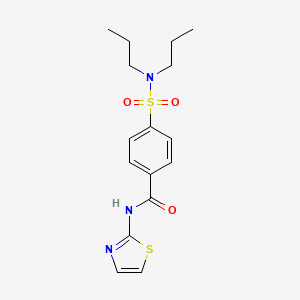![molecular formula C13H10ClN3O5S B11685295 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11685295.png)
3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl group attached to a benzohydrazide backbone.
Métodos De Preparación
The synthesis of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide .
Análisis De Reacciones Químicas
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted benzohydrazides, aminobenzohydrazides, and oxidized derivatives .
Aplicaciones Científicas De Investigación
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-[(3-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the meta position.
3-chloro-N’-[(4-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the para position.
3-chloro-N’-[(2-hydroxybenzylidene)benzohydrazide: A derivative with a hydroxy group instead of a nitro group, known for its LSD1 inhibitory activity and anticancer properties.
The uniqueness of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H10ClN3O5S |
|---|---|
Peso molecular |
355.75 g/mol |
Nombre IUPAC |
3-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-5-3-4-9(8-10)13(18)15-16-23(21,22)12-7-2-1-6-11(12)17(19)20/h1-8,16H,(H,15,18) |
Clave InChI |
XEHVDWYRULRKDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11685215.png)
![4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide](/img/structure/B11685231.png)
![2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11685242.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11685248.png)
![Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11685256.png)

![N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11685267.png)

![2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11685277.png)
![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11685279.png)
![3-[(2Z)-5-methyl-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11685285.png)

methanone](/img/structure/B11685290.png)

